Physicochemical properties of "Methyl 7-aminobenzo[b]thiophene-2-carboxylate"
Physicochemical properties of "Methyl 7-aminobenzo[b]thiophene-2-carboxylate"
An In-depth Technical Guide: Physicochemical Properties and Synthetic Utility of Methyl 7-aminobenzo[b]thiophene-2-carboxylate
Executive Summary
Methyl 7-aminobenzo[b]thiophene-2-carboxylate is a heterocyclic compound built upon the benzo[b]thiophene scaffold, a structure of significant interest in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its physicochemical properties, analytical characterization, synthetic pathways, and applications, tailored for researchers and professionals in drug development. The molecule's key features—a reactive primary amine and a modifiable ester group—make it a versatile building block for creating complex molecular architectures.[1] We will delve into both experimental data from related analogues and predicted properties to offer a holistic understanding of this compound's behavior, emphasizing the practical application of this knowledge in a laboratory setting.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is classified as a "privileged structure" in drug discovery.[1] Its rigid, planar geometry and electron-rich nature allow it to participate in various non-covalent interactions with biological targets. This scaffold is present in numerous clinical agents and investigational drugs, including the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton.[1]
Derivatives of benzo[b]thiophene exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant effects.[2][3] The strategic placement of functional groups on this core is a cornerstone of modern medicinal chemistry. Methyl 7-aminobenzo[b]thiophene-2-carboxylate is a prime example of such a functionalized intermediate, offering two distinct points for chemical modification: the nucleophilic amino group at the 7-position and the electrophilic ester at the 2-position. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents, such as kinase inhibitors.[1][4]
Molecular Structure and Identifiers
A clear understanding of the molecule's basic identity is fundamental for any scientific investigation.
| Identifier | Value | Source |
| Compound Name | Methyl 7-aminobenzo[b]thiophene-2-carboxylate | N/A |
| CAS Number | 616238-78-9 | [5] |
| Molecular Formula | C₁₀H₉NO₂S | [5] |
| Molecular Weight | 207.25 g/mol | [5] |
| Canonical SMILES | COC(=O)C1=CC2=C(S1)C(=CC=C2)N | [5] |
| InChIKey | VLHHEYMZLXKSQO-UHFFFAOYSA-N | [6] |
Physicochemical Properties
The physicochemical properties of a compound govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.
| Property | Value / Observation | Rationale & Comparative Insights |
| Physical State | Expected to be a solid at room temperature. | Related aminobenzo[b]thiophenes and nitro-precursors are reported as off-white or white solids/powders.[1][2] |
| Melting Point (mp) | No direct experimental data found. | The non-aminated analogue, Methyl benzo[b]thiophene-2-carboxylate, has a melting point of 70-74 °C. The presence of the amino group allows for hydrogen bonding, which would be expected to significantly increase the melting point relative to the parent ester. For context, Methyl 5-nitrobenzo[b]thiophene-2-carboxylate has a much higher melting point of 216.8–218.5 °C.[1] |
| Solubility | Low solubility in water; soluble in organic solvents like DMSO and DMF. | The aromatic core is lipophilic. The polar amino and ester groups enhance solubility in polar organic solvents. The primary amine offers a site for protonation, suggesting that solubility would increase in acidic aqueous solutions. |
| Partition Coefficient (logP) | No direct experimental data found. | The logP value is a measure of lipophilicity. For context, the parent Benzo[b]thiophene-2-carboxylic acid has a computed XLogP3 of 2.8, indicating significant lipophilicity.[7] The addition of a polar amino group would decrease this value, while the methyl ester would be comparable to the carboxylic acid in its contribution. |
| pKa | No direct experimental data found. | The primary aromatic amine is basic. Its pKa is expected to be low (typically 4-5 for anilines) due to the delocalization of the nitrogen lone pair into the aromatic system. This basic center is a critical site for salt formation, a common strategy to improve the aqueous solubility and bioavailability of drug candidates. |
| Storage | Recommended storage at 2-8°C under an inert atmosphere in a dark place. | [5] This suggests the compound may be sensitive to oxidation (due to the electron-rich amine) or light over long-term storage. |
Synthesis and Reactivity
Proposed Synthetic Pathway
While various methods exist for constructing the benzo[b]thiophene scaffold[1][4], a common and reliable method for introducing a 7-amino group is through the chemical reduction of a 7-nitro precursor. This multi-step process is a staple in medicinal chemistry due to the commercial availability of starting materials and the high efficiency of the reduction step. A similar strategy has been successfully employed for the synthesis of 6-aminobenzo[b]thiophene 1,1-dioxide.[8]
The logical workflow begins with the synthesis of the parent ester, followed by regioselective nitration and subsequent reduction.
Key Chemical Reactivity
The synthetic value of Methyl 7-aminobenzo[b]thiophene-2-carboxylate lies in the orthogonal reactivity of its functional groups.
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Amino Group: As a primary aromatic amine, it is a versatile nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides, reductive amination with aldehydes or ketones, and can be used in coupling reactions to build more complex structures. This position is a key handle for SAR studies.
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Ester Group: The methyl ester can be hydrolyzed under basic conditions (e.g., NaOH in MeOH/H₂O) to yield the corresponding carboxylic acid.[1] This acid can then be coupled with amines using standard peptide coupling reagents (e.g., DCC, HATU) to form amides, further expanding the molecule's synthetic utility.
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Aromatic Ring: The benzo[b]thiophene ring system can undergo electrophilic aromatic substitution. The activating, ortho-para directing amino group and the deactivating, meta-directing carboxylate group will influence the position of any further substitution.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for confirming the identity and purity of a synthesized compound. The following is a guide to the expected spectroscopic signatures based on data from closely related analogues.[1][9]
Analytical Workflow
A standard workflow ensures that a synthesized compound is correctly identified and its purity is established before its use in further applications.
Predicted Spectroscopic Data
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ 7.5-8.0 ppm (m, 3H): Protons on the aromatic benzene ring.δ ~7.5 ppm (s, 1H): Proton at the C3 position of the thiophene ring.δ ~5.0-6.0 ppm (br s, 2H): NH₂ protons (exchangeable with D₂O).δ ~3.9 ppm (s, 3H): Methyl ester (CH₃) protons. | These predictions are based on published spectra of analogues like methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate and related structures.[1][9] The exact shifts will depend on the solvent used. |
| ¹³C NMR | δ ~165 ppm: Ester carbonyl carbon (C=O).δ 110-150 ppm: Aromatic and heteroaromatic carbons.δ ~52 ppm: Methyl ester carbon (OCH₃). | Based on data for a range of substituted aminobenzo[b]thiophene carboxylates.[1][9] |
| Mass Spec. (MS) | [M+H]⁺ = 208.04 m/z (for ESI+) | Calculated for C₁₀H₉NO₂S. Electrospray ionization (ESI) is a soft technique that typically shows the protonated molecular ion. |
| Infrared (IR) | ~3400-3300 cm⁻¹: N-H stretching (doublet for primary amine).~1710 cm⁻¹: C=O stretching of the α,β-unsaturated ester.~1620 cm⁻¹: N-H scissoring.~1250 cm⁻¹: C-O stretching of the ester. | These are characteristic vibrational frequencies for the primary amine and methyl ester functional groups.[1] An IR spectrum for the parent Methyl benzo[b]thiophene-2-carboxylate is also available for comparison.[10] |
Applications in Research and Drug Development
The utility of Methyl 7-aminobenzo[b]thiophene-2-carboxylate extends across multiple therapeutic areas.
-
Kinase Inhibitors: The scaffold is a known core for kinase inhibitors.[1][4] The 7-amino group can be functionalized to interact with the hinge region of a kinase, while the rest of the molecule can be elaborated to occupy the ATP-binding pocket.
-
Antimicrobial Agents: Benzo[b]thiophenes have been successfully developed into potent antimicrobial agents, particularly against multidrug-resistant bacteria like Staphylococcus aureus.[2][3] The amino group serves as an excellent anchor point for adding pharmacophoric elements known to enhance antibacterial activity.
-
Anticancer Therapeutics: Beyond kinase inhibition, the benzo[b]thiophene nucleus is found in compounds with diverse anticancer mechanisms, including STAT3 inhibition and antimitotic activity.[8][11][12] This intermediate provides a starting point for developing novel oncology drug candidates.
Experimental Protocols
The following protocols are generalized procedures designed to be adapted by researchers. They are grounded in established chemical principles and practices reported in the literature.[1][8]
Protocol: Synthesis via Reduction of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate
-
Expertise & Causality: This protocol uses iron powder in the presence of an electrolyte (ammonium chloride), a classic and cost-effective method for reducing aromatic nitro groups. It is safer and more environmentally benign than other methods like catalytic hydrogenation (which requires specialized equipment) or using tin chlorides (which result in heavy metal waste). The acidic workup ensures the product amine is protonated and dissolves, separating it from unreacted iron, while the final basic wash deprotonates the amine for extraction.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 7-nitrobenzo[b]thiophene-2-carboxylate (1.0 equiv).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add ammonium chloride (NH₄Cl, 1.0 equiv) followed by iron powder (Fe, 5.0 equiv) in portions to control any initial exotherm.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup (Self-Validation):
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the excess iron powder. Wash the Celite® pad with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Acidify the remaining aqueous solution with 1 M HCl.
-
Wash the acidic aqueous layer with ethyl acetate to remove any non-basic impurities.
-
Basify the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) until pH > 8. The product should precipitate or be extracted.
-
Extract the product into an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the final product.
-
Characterization: Confirm the structure and purity using the analytical methods described in Section 6.0.
Protocol: Characterization by ¹H NMR Spectroscopy
-
Expertise & Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for NMR analysis of compounds with exchangeable protons (like -NH₂) because the proton exchange is slower than in other solvents like chloroform-d, allowing the amine protons to be observed. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm).
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v TMS.
-
Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved.
-
Acquisition: Insert the NMR tube into the spectrometer. Acquire a standard ¹H NMR spectrum.
-
Data Processing (Self-Validation): Process the resulting Free Induction Decay (FID) with an appropriate window function. Phase the spectrum and calibrate the chemical shift by setting the TMS peak to 0.00 ppm.
-
Interpretation: Integrate the peaks to determine proton ratios. Analyze the chemical shifts and coupling patterns to confirm that they match the expected structure as detailed in Section 6.2. The integration should correspond to the 9 protons of the molecule (or a multiple thereof).
Conclusion
Methyl 7-aminobenzo[b]thiophene-2-carboxylate is more than just a chemical compound; it is a versatile platform for innovation in drug discovery and materials science. Its well-defined structure, coupled with the dual reactivity of its amino and ester functionalities, provides a reliable and adaptable starting point for the synthesis of complex molecular libraries. This guide has synthesized available and predicted data to provide a robust technical overview of its physicochemical properties, characterization, and synthetic handling. By understanding these core attributes, researchers can confidently and efficiently leverage this valuable building block to develop the next generation of bioactive molecules.
References
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